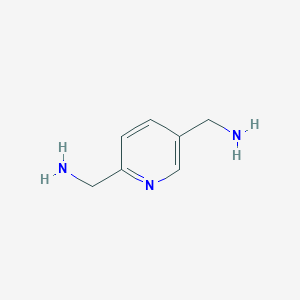

2,5-Pyridinedimethanamine

Description

Structure

3D Structure

Properties

CAS No. |

90008-38-1 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

[6-(aminomethyl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C7H11N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4,8-9H2 |

InChI Key |

CBRAMLKUPIVRPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CN)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Pyridinedimethanamine and Its Derivatives

Direct Synthesis Strategies for 2,5-Pyridinedimethanamine

Direct synthesis strategies aim to construct the this compound molecule from precursors that already contain the pyridine (B92270) core with appropriate functional groups for conversion.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of this compound synthesis, the key precursor is 2,5-Pyridinedicarboxaldehyde. chembk.com This pathway involves the reaction of the dialdehyde (B1249045) with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate di-imine, which is then reduced to the desired diamine without being isolated.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. For instance, the reduction of a pyridine dicarboxaldehyde can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. google.com A related process, the asymmetric allylboration of 2,5-thiophenedicarboxaldehyde, showcases a method to create chiral bis-homoallylic alcohols, which highlights the versatility of dicarboxaldehyde precursors in complex syntheses. acs.org

Table 1: Illustrative Reductive Amination Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,5-Pyridinedicarboxaldehyde | Ammonia (NH₃) | Pyridine-2,5-diylbis(methanimine) | Imine Formation |

Multi-step synthesis provides the flexibility to build complex molecules from simpler, more readily available starting materials. solubilityofthings.com A logical retrosynthetic analysis of this compound suggests that it can be derived from precursors like 2,5-bis(halomethyl)pyridine or 2,5-pyridinedinitrile.

A plausible multi-step route could begin with 2,5-lutidine (2,5-dimethylpyridine). The methyl groups can be converted to aminomethyl groups through a sequence of reactions. This process involves a series of carefully planned steps, where functional groups are interconverted to build the final molecular structure. youtube.comsavemyexams.com For example, radical halogenation of the methyl groups would yield a dihalide, which can then be converted to the diamine (discussed in section 2.2.1). Alternatively, oxidation of the methyl groups to carboxylic acids, followed by conversion to amides and subsequent reduction, represents another viable, albeit longer, pathway. The planning of such routes is crucial to avoid incompatible reactions, sometimes requiring the use of protecting groups to temporarily mask reactive functionalities. scribd.com

Precursor Chemistry in this compound Synthesis

The choice of precursor is fundamental to the efficiency and success of the synthesis. Both halogenated and alternative heterocyclic precursors offer distinct advantages in forming the 2,5-substitution pattern.

Halogenated pyridines are versatile intermediates in synthetic organic chemistry. chemrxiv.org For the synthesis of this compound, a key precursor is 2,5-bis(halomethyl)pyridine, such as 2,5-bis(chloromethyl)pyridine. This intermediate can be synthesized from 2,5-lutidine via free-radical halogenation.

Once the 2,5-bis(halomethyl)pyridine is obtained, it can undergo nucleophilic substitution with a suitable nitrogen source. Common methods include the Gabriel synthesis, which uses potassium phthalimide (B116566) followed by hydrolysis, or reaction with sodium azide (B81097) to form a diazide, which is then reduced to the diamine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A straightforward, though often less clean, method is direct amination with a large excess of ammonia.

Table 2: Synthesis via Halogenated Precursor

| Precursor | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2,5-bis(chloromethyl)pyridine | 1. Sodium Azide (NaN₃) 2. LiAlH₄ or H₂/Pd | This compound | Nucleophilic Substitution followed by Reduction |

| 2,5-bis(chloromethyl)pyridine | 1. Potassium Phthalimide 2. Hydrazine (N₂H₄) | This compound | Gabriel Synthesis |

The synthesis of 2-halo-5-methylpyridines is itself an important industrial process, often aimed at avoiding the use of picoline starting materials to prevent byproduct formation. google.com

Building the pyridine ring from acyclic or other heterocyclic precursors is a powerful strategy in organic synthesis. These methods, such as the Hantzsch pyridine synthesis or various condensation reactions, allow for the construction of the pyridine core with the desired substitution pattern already in place. organic-chemistry.org For example, a novel synthesis of 2,5-disubstituted pyridine derivatives has been reported via a ring-opening and closing cascade mechanism starting from isoxazole (B147169) precursors. researchgate.net While these methods may not directly yield this compound, they can produce intermediates like 2,5-dicarboxylate esters or 2,5-dinitriles, which can then be reduced to the target diamine.

Another approach involves the use of heterocyclic aryne intermediates, known as pyridynes, which can be trapped with various nucleophiles to create substituted pyridines. sigmaaldrich.com This allows a common precursor to generate a library of products. Similarly, 2-aminopyridine (B139424) can act as a synthetic synthon, reacting with various compounds to form fused heterocyclic systems. sioc-journal.cn

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In pyridine synthesis, this involves developing environmentally benign catalysts, using safer solvents like water or ionic liquids, and employing energy-efficient techniques such as microwave or ultrasound irradiation. nih.govsemanticscholar.org

For the synthesis of this compound, green approaches could include:

Catalytic Hydrogenation: Using catalytic hydrogenation for the reduction of 2,5-pyridinedinitrile or 2,5-pyridinedicarboxaldehyde with a recyclable catalyst (e.g., Palladium on Carbon) in a green solvent like ethanol (B145695). This method has high atom economy and avoids stoichiometric waste from metal hydride reducing agents.

Enzymatic Reactions: The use of enzymes can offer high specificity and avoid the need for protecting groups, a key principle of green chemistry. acs.org While specific enzymes for this transformation may be under development, transaminases are a promising class of enzymes for converting carbonyls to amines.

Flow Chemistry: Performing reactions, especially those involving hazardous intermediates like azides, in a continuous-flow system can enhance safety and control over reaction conditions. beilstein-journals.org

One-Pot Reactions: Designing a synthesis where multiple steps are performed in a single reactor without isolating intermediates can save time, resources, and reduce waste. A one-pot conversion of 2,5-lutidine to this compound, while challenging, would represent a significant green advancement.

The development of such methods aligns with the broader goal of making the synthesis of valuable chemical building blocks more sustainable. beilstein-journals.org

Derivatization Strategies for Functionalized this compound Systems

The inherent reactivity of the primary amino groups and the pyridine nitrogen atom in this compound, also known as 2,5-bis(aminomethyl)pyridine, makes it a versatile building block for the synthesis of a wide array of functionalized derivatives. These derivatization strategies are crucial for tuning the molecule's properties for applications in coordination chemistry, materials science, and pharmaceuticals. Key strategies include Schiff base condensation, N-acylation, N-alkylation, and cyclocondensation reactions.

Schiff Base Condensation

The reaction of the primary amine groups of this compound with aldehydes or ketones is a straightforward method to form Schiff base ligands containing imine (C=N) functionalities. ajol.info This condensation reaction is typically performed by refluxing equimolar amounts of the amine and carbonyl compound in a solvent like ethanol. ajol.info The resulting Schiff bases are valuable as polydentate ligands capable of forming stable complexes with various transition metals. asianpubs.org

The versatility of this method allows for the introduction of a wide range of functional groups into the final molecule, depending on the substituents present on the aldehyde or ketone precursor. For instance, the condensation of 2-(aminomethyl)pyridine with variously substituted hydroxybenzaldehydes yields Schiff bases where electronic effects of the substituents influence properties like intramolecular hydrogen bonding. ajol.info Similarly, reacting 2,5-bis(aminomethyl)thiophene, an analogue of this compound, with 2-formylpyridine produces a pentadentate N4S Schiff base ligand. asianpubs.org These reactions highlight the potential to create complex, multi-dentate ligands from a this compound core.

Table 1: Examples of Schiff Base Formation with Pyridinemethanamine Analogues

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(aminomethyl)pyridine | Substituted hydroxybenzaldehydes (e.g., salicylaldehyde) | Ethanol, reflux | Substituted hydroxybenzaldimines | ajol.info |

| 2,5-bis(aminomethyl)thiophene | 2-formylpyridine | Ethanol, 60°C | Macroacyclic N4S Schiff base ligand | asianpubs.org |

| 4-aminomethyl pyridine | Phthalocyanine precursor with aldehyde groups | Not specified | Schiff base substituted phthalocyanine | nih.gov |

| 2-(aminomethyl)pyridine | 2-hydroxynaphthalene-1-carbaldehyde | Aqueous methanol, 65°C | NNO-donor Schiff base ligand | nih.govresearchgate.net |

N-Acylation

N-acylation introduces an acyl group to the primary amine functionalities of this compound, forming amide bonds. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. google.comresearchgate.net The reaction conditions often require careful control to prevent undesired side reactions, such as diacylation when only mono-acylation is desired. For example, in the synthesis of Flecainide precursors, the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride with 2-(aminomethyl)pyridine requires low temperatures (–10°C to 0°C) to manage selectivity.

Table 2: N-Acylation Reactions on Pyridinemethanamine Systems

| Amine Reactant | Acylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(aminomethyl)pyridine | 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride | -10°C to 0°C | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | google.com |

| 2-(aminomethyl)pyridine | 2,5-bis(2,2,2-trifluorethoxy)benzoic acid activated with ethyl chloroformate | Not specified | 2,5-bis(2,2,2-trifluorethoxy)-N-(pyrid-2-yl-methyl)benzamide | google.com |

| 5-amino-1,2,3-triazoles | Cyanoacetic acid | Not specified | Cyanoacetamide derivatives | researchgate.net |

N-Alkylation

The introduction of alkyl groups onto the nitrogen atoms of this compound can be accomplished via N-alkylation. This reaction typically involves treating the amine with an alkyl halide in the presence of a base. researchgate.netresearchgate.net The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants. Aqueous media with a surfactant like sodium dodecyl sulfate (B86663) have been used for efficient N-alkylation of amines with alkyl halides. researchgate.net

More advanced and greener methods utilize alcohols as alkylating agents, catalyzed by transition metal complexes, which proceed through a hydrogen auto-transfer (HAT) pathway where water is the only byproduct. rsc.orgsioc-journal.cn Copper metallaphotoredox catalysis has also emerged as a powerful platform for the N-alkylation of N-nucleophiles with alkyl halides, including challenging substrates like alkyl chlorides and bromides, under mild conditions. princeton.edu These methods allow for the synthesis of a diverse range of secondary and tertiary amines derived from the this compound scaffold.

Table 3: N-Alkylation Strategies for Amines

| Amine Type | Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Primary/Secondary Alcohols | Cobalt(II) inverse triazolyl-pyridine complex | Green chemistry, hydrogen auto-transfer (HAT) pathway | rsc.org |

| Aniline | Alkyl Halides | Aqueous media, NaHCO₃, SDS, 80°C | Aqueous-mediated synthesis | researchgate.net |

| Amines | Alkyl Halides | Al₂O₃–OK, acetonitrile (B52724), room temperature | Heterogeneous catalysis at room temperature | researchgate.net |

| N-Nucleophiles | Alkyl Halides (including chlorides) | Ir-photocatalyst and Cu-catalyst | Metallaphotoredox enables use of challenging electrophiles | princeton.edu |

Cyclocondensation Reactions

The bifunctional nature of this compound allows it to participate in cyclocondensation reactions to form new heterocyclic systems. wisdomlib.org These reactions involve the formation of a ring structure by combining two or more reactants. wisdomlib.org For example, reacting 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium can yield imidazo[1,5-a]pyridines. beilstein-journals.orgnih.gov This transformation proceeds through the initial nucleophilic attack of the amine, followed by an intramolecular cyclization involving the pyridine ring. beilstein-journals.org The specific products and yields can be sensitive to steric factors and reaction conditions. beilstein-journals.org Such strategies are powerful for building complex, fused heterocyclic scaffolds from relatively simple precursors.

Table 4: Cyclocondensation Reactions Involving Pyridinemethanamine

| Amine Reactant | Co-reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(aminomethyl)pyridine | Electrophilically activated nitroalkanes | Polyphosphoric acid (PPA)/H₃PO₃, 140-160°C | Imidazo[1,5-a]pyridines | beilstein-journals.org |

| 2-(aminomethyl)quinolines | Electrophilically activated nitroalkanes | PPA/H₃PO₃ | Imidazo[1,5-a]quinolines | beilstein-journals.org |

| Thiophenylchalcones | Aminoguanidine hydrochloride | KOH, ethanol, ultrasonic irradiation | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | researchgate.net |

Coordination Chemistry of 2,5 Pyridinedimethanamine

Ligand Design Principles of 2,5-Pyridinedimethanamine for Metal Complexation

The design of metal complexes using this compound is guided by the arrangement of its three potential nitrogen donor sites: one on the pyridine (B92270) ring and one on each of the two aminomethyl side arms. This structure allows for versatile coordination behavior.

Bidentate and Multidentate Coordination Modes of this compound

This compound possesses the structural requisites to function as a versatile ligand, capable of adopting several coordination modes. The specific mode employed is influenced by factors such as the metal ion's preferred geometry, the reaction stoichiometry, and the presence of competing ligands.

Bidentate Chelation: The ligand can coordinate to a single metal center through two of its nitrogen atoms. The most probable bidentate mode involves the pyridine nitrogen and the nitrogen of the adjacent aminomethyl group at the 2-position, forming a stable five-membered chelate ring. Another possibility is chelation involving the two aminomethyl groups, which would form a larger, more flexible chelate ring.

Bridging Ligand: Due to the separation of the aminomethyl groups at the 2- and 5-positions, the ligand is well-suited to act as a bridging ligand, connecting two or more metal centers to form coordination polymers or polynuclear complexes. For instance, it could bridge two metal ions by coordinating through the pyridine nitrogen to one metal and one of the amine nitrogens to a second metal, or by using each amine group to bind to a different metal center. This is observed in related systems, such as manganese complexes with 3-(aminomethyl)pyridine (B1677787), which form layered coordination polymers. nih.gov

| Potential Coordination Mode | Donors Involved | Resulting Structure |

| Bidentate (Chelating) | Pyridine-N, Amino-N (at C2) | Mononuclear complex with a 5-membered ring |

| Bidentate (Chelating) | Amino-N (at C2), Amino-N (at C5) | Mononuclear complex with a larger chelate ring |

| Monodentate | Pyridine-N or one Amino-N | Mononuclear complex |

| Bidentate (Bridging) | Pyridine-N and Amino-N (at C5) | Dinuclear or polynuclear complex |

| Bidentate (Bridging) | Amino-N (at C2) and Amino-N (at C5) | Dinuclear or polynuclear complex |

This table presents theoretically possible coordination modes based on the ligand's structure.

Steric and Electronic Influences on Metal-Ligand Interactions

The coordination behavior of this compound is governed by a combination of steric and electronic factors.

Electronic Effects: The pyridine ring is an aromatic heterocycle with an electronegative nitrogen atom, which makes it a weak π-acceptor. scribd.com This electronic feature influences the basicity of the entire ligand system. The electron-withdrawing nature of the pyridine ring reduces the electron density on the aminomethyl groups, affecting their donor strength compared to simple alkylamines.

Steric Effects: The positioning of the aminomethyl groups at the 2- and 5-positions imposes specific geometric constraints on the resulting metal complexes. Unlike the more rigid, planar arrangement often enforced by the 2,6-disubstituted isomer, the 2,5-isomer offers more conformational flexibility. The aminomethyl groups can rotate, allowing the ligand to adapt to the coordination preferences of various metal ions. This flexibility can lead to the formation of distorted geometries or allow the ligand to bridge metal centers in unique ways, potentially leading to complex three-dimensional networks. nih.gov The steric hindrance created by the ligand can also protect the metal center from unwanted reactions. wikipedia.org

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. ekb.egjscimedcentral.com While specific, well-characterized examples for this compound are not extensively reported in scientific literature, the principles can be understood from closely related isomers.

Transition Metal Complexes of this compound

Although detailed studies on transition metal complexes of this compound are limited, extensive research on its isomers, such as 2-(aminomethyl)pyridine (ampy) and 3-(aminomethyl)pyridine, provides significant insight. These ligands readily form stable complexes with a variety of transition metals, including copper(II), platinum(II), and manganese(II).

For example, the reaction of 2-(aminomethyl)pyridine with copper(II) saccharinate yields trans-[Cu(sac)₂ (ampy)₂], where the copper(II) ion is in an octahedral environment, coordinated by two bidentate ampy ligands and two N-bonded saccharinate anions. tandfonline.com Similarly, a platinum(II) complex, trans-Pt(amp)₂₂, features a square-planar geometry with the Pt(II) atom coordinated by two bidentate ampy ligands. iucr.org In the case of 3-(aminomethyl)pyridine, it has been shown to form a 2D coordination polymer with manganese(II) thiocyanate, [Mn(NCS)₂(C₆H₈N₂)₂]n, where the ligand bridges metal centers. nih.gov

Table of Characterized Transition Metal Complexes with the Related Ligand 2-(Aminomethyl)pyridine (ampy)

| Metal | Complex Formula | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Copper(II) | trans-[Cu(sac)₂(ampy)₂] | Distorted Octahedral | Cu-N(py): 2.030, Cu-N(amine): 2.043 | tandfonline.com |

| Platinum(II) | trans-Pt(amp)₂₂ | Square Planar | Pt-N(py): 2.008, Pt-N(amine): 2.057 | iucr.org |

| Copper(II) | [Cu(NCS)₂(ampy)₂] | Jahn-Teller Distorted Octahedral | Cu-N(py): 2.016, Cu-N(amine): 2.023 | iucr.org |

Lanthanide Coordination Compounds with this compound

The coordination chemistry of lanthanide ions with this compound is an emerging area. While direct structural reports are scarce, studies on similar aminomethylpyridine scaffolds demonstrate their suitability for complexing lanthanide ions. These ions are known for their high and variable coordination numbers (typically 8 to 12) and their luminescent properties.

Research on a related ligand, 2-[bis(2-hydroxy-3,5-dihalobenzyl)aminomethyl]pyridine, has yielded mononuclear lanthanide complexes with Nd(III), Tb(III), and Dy(III). acs.orgnih.gov In these complexes, the lanthanide center is eight-coordinated, adopting a triangular dodecahedron geometry. nih.gov Furthermore, Schiff bases derived from 2-(aminomethyl)pyridine have been used to construct dinuclear lanthanide complexes, such as [Tb₂(L)₂(NO₃)₄]·2CH₃OH, which exhibit interesting magnetic and photoluminescence properties. kit.edu These examples strongly suggest that this compound could act as an effective ligand for sensitizing lanthanide luminescence or constructing polynuclear magnetic materials.

Spectroscopic and Diffraction Techniques for Coordination Sphere Elucidation

A suite of analytical techniques is essential to fully characterize the structure and bonding in metal complexes of this compound.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as the N-H stretching and bending modes of the amine groups and the C=N stretching of the pyridine ring, are expected to shift upon complexation. tandfonline.comthaiscience.info The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) vibrations, providing direct evidence of coordination. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes, can help determine the coordination geometry around the metal ion. sbmu.ac.irajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Chemical shifts of the pyridine and aminomethyl protons will change upon coordination, providing insight into the binding mode. mdpi.com

Diffraction Techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. bohrium.comresearchgate.net For example, X-ray diffraction was used to establish the distorted octahedral geometry and Jahn-Teller distortion in the [Cu(NCS)₂(ampy)₂] complex. iucr.org

Table of Spectroscopic Data for a Representative Aminopyridine Complex: trans-[Cu(sac)₂(ampy)₂]

| Technique | Free Ligand (ampy) Feature | Complexed Ligand Feature | Interpretation | Reference |

|---|---|---|---|---|

| IR Spectroscopy | ν(NH₂) at 3365, 3288 cm⁻¹ | ν(NH₂) at 3314, 3258 cm⁻¹ | Shift confirms amine coordination | tandfonline.com |

| IR Spectroscopy | Pyridine ring at 1593, 1571 cm⁻¹ | Pyridine ring at 1608, 1569 cm⁻¹ | Shift confirms pyridine coordination | tandfonline.com |

Chelate Ring Formation and Stability in this compound Complexes

The molecule this compound functions as a versatile ligand in coordination chemistry, capable of forming stable chelate complexes with a variety of metal ions. Its structure, featuring a central pyridine ring with two aminomethyl substituents, allows it to act as a tridentate or bidentate chelating agent.

The formation of a chelate ring significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. numberanalytics.comuwimona.edu.jm This effect is primarily driven by a favorable increase in entropy. libretexts.org When a polydentate ligand like this compound displaces multiple monodentate ligands from a metal's coordination sphere, the total number of independent species in the solution increases, leading to a positive change in entropy and a more favorable Gibbs free energy of formation. libretexts.org

The stability of the chelate rings formed by this compound is influenced by several factors:

Ring Size: The ligand typically forms five-membered chelate rings with metal ions, involving the pyridine nitrogen and one of the aminomethyl nitrogen atoms. nih.gov Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. numberanalytics.comshodhsagar.com

Number of Rings: As a potentially tridentate ligand, this compound can form two chelate rings with a single metal ion, further enhancing the stability of the complex. numberanalytics.com

Nature of the Metal Ion: The stability of the complex is also dependent on the properties of the central metal ion, such as its charge and size. shodhsagar.com Generally, for a given ligand, higher charge and smaller ionic radius of the metal ion lead to more stable complexes. shodhsagar.com

Steric Effects: The presence of bulky substituents on the ligand or other coordinated ligands can introduce steric hindrance, potentially destabilizing the complex. numberanalytics.com

Table 1: Factors Influencing Chelate Ring Stability

| Factor | Influence on Stability | Reference |

| Ring Size | 5- and 6-membered rings are most stable due to minimal strain. | numberanalytics.comshodhsagar.com |

| Number of Rings | Increased number of chelate rings leads to greater stability. | numberanalytics.com |

| Metal Ion Charge | Higher positive charge on the metal ion generally increases stability. | shodhsagar.com |

| Metal Ion Size | Smaller ionic radius of the metal ion generally increases stability. | shodhsagar.com |

| Steric Hindrance | Bulky groups can decrease stability. | numberanalytics.com |

Redox Properties and Spin Crossover Phenomena in this compound Metal Systems

The electronic environment provided by this compound can significantly influence the redox properties and magnetic behavior of its metal complexes.

Redox Properties:

The redox potential of a metal complex is a measure of its tendency to gain or lose electrons. The ligand field created by this compound can stabilize certain oxidation states of the coordinated metal ion. The electron-donating aminomethyl groups and the π-accepting pyridine ring can modulate the electron density at the metal center, thereby tuning its redox potential.

Spin Crossover Phenomena:

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govmdpi.com This transition is accompanied by changes in magnetic properties, color, and molecular structure. mdpi.com

Iron(II) (d6) complexes are particularly well-known for exhibiting SCO behavior, especially in a pseudo-octahedral N6 coordination environment. mdpi.comnju.edu.cn The ligand this compound, with its three nitrogen donor atoms, can participate in forming such an N6 coordination sphere around an Fe(II) center, often in a [Fe(ligand)2]2+ stoichiometry.

In a series of mononuclear Fe(II) SCO complexes with the related ligand 2,6-pyridinedimethanamine (B2918685) (bamp), the SCO properties were found to be tunable by the counteranion. nju.edu.cn For example, the complex Fe(bamp)2·2H2O exhibits a sharp spin transition at a temperature (T1/2) of 247 K, while other complexes with different anions show more gradual transitions at lower temperatures. nju.edu.cn This highlights the sensitivity of the SCO behavior to subtle changes in the crystal packing and intermolecular interactions, such as hydrogen bonding. nju.edu.cn

The transition from a low-spin to a high-spin state involves a significant increase in the metal-ligand bond lengths. nih.gov For example, in one Fe(II) hexaamine complex, the average Fe-N bond length increases from approximately 2.04 Å in the LS state to 2.19 Å in the HS state. nih.gov

Table 2: Spin Crossover Properties of Selected Fe(II) Complexes with a Related Pyridinedimethanamine Ligand

| Complex | T1/2 (K) | Transition Type | Reference |

| Fe(bamp)2·2H2O | 247 | Sharp | nju.edu.cn |

| Fe(bamp)2·4.4H2O | 176 | Gradual | nju.edu.cn |

| Fe(bamp)2·Et2O·H2O | 171 | Gradual | nju.edu.cn |

| Fe(bamp)2·MeCN | 158 | Gradual | nju.edu.cn |

Supramolecular Chemistry and Self Assembly of 2,5 Pyridinedimethanamine

Non-Covalent Interactions in 2,5-Pyridinedimethanamine Supramolecular Architectures

The foundational non-covalent interactions that govern the self-assembly of molecules like this compound include hydrogen bonding and aromatic stacking.

Hydrogen Bonding Networks in this compound Assemblies

The primary amine groups (-CH₂NH₂) and the pyridine (B92270) nitrogen atom of this compound are prime sites for forming extensive hydrogen bond networks. The amine groups can act as hydrogen bond donors, while the pyridine nitrogen and the amine nitrogens can act as acceptors. This dual functionality could lead to the formation of robust one-, two-, or three-dimensional structures. rsc.orgnih.govresearchgate.net In related systems, such as salts of 2-(aminomethyl)pyridine, N-H···X (where X is a halogen) and other hydrogen bonds are crucial for stabilizing the crystal packing. rsc.orgnih.gov The specific patterns and strength of these networks in this compound assemblies remain uncharacterized.

Designed Self-Assembly of this compound Based Structures

The strategic use of metal coordination and organic linkers can guide the self-assembly of molecules into predictable, functional architectures.

Formation of Discrete Supramolecular Cages and Capsules

The assembly of ligands with metal ions is a primary method for constructing discrete three-dimensional structures like cages and capsules. psu.eduresearchgate.net Pyridine-based ligands are frequently used in the formation of these metallo-supramolecular architectures. nih.gov For instance, pyridine donors are known to react with palladium(II) ions to form [Pd₂L₄] type cages. researchgate.net While this suggests that this compound could serve as a ligand for such assemblies, no published examples of discrete cages or capsules incorporating this specific ligand have been identified.

Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are extended networks of metal ions or clusters linked by organic ligands. The structure and properties of these materials are highly dependent on the geometry of the ligand. researchgate.net Isomeric (aminomethyl)pyridines have been shown to form 1-D and 2-D coordination polymers with silver(I), with the final structure being influenced by the position of the aminomethyl group. acs.org Similarly, 3-(aminomethyl)pyridine (B1677787) forms layered coordination polymers with manganese(II) and cobalt(II) thiocyanates. nih.goviucr.orgiucr.org These examples highlight the potential of pyridinedimethanamine isomers to act as linkers in MOFs and coordination polymers, yet specific instances involving the 2,5-isomer are not documented.

Host-Guest Chemistry Involving this compound Assemblies

Supramolecular assemblies with intrinsic cavities, such as cages or the pores within MOFs, can encapsulate smaller "guest" molecules. This host-guest chemistry is fundamental to applications in sensing, separation, and catalysis. researchgate.netresearchgate.net The successful formation of cages or porous frameworks from this compound would open avenues for exploring its host-guest properties. To date, the prerequisite host structures based on this ligand have not been reported, precluding any discussion of its host-guest chemistry.

Dynamic Covalent and Non-Covalent Assemblies with this compound

Further research into the coordination behavior and self-assembly properties of this particular isomer is required to enable a thorough discussion and data presentation on this topic.

Catalytic Applications of 2,5 Pyridinedimethanamine and Its Complexes

2,5-Pyridinedimethanamine as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents an important field in green chemistry, often avoiding the toxicity and cost associated with metal catalysts. eie.grtcichemicals.com Amines are a cornerstone of organocatalysis, capable of acting through various activation modes, including enamine and iminium ion formation, or as Brønsted/Lewis bases. eie.gr

This compound possesses multiple catalytic sites: the two primary amine groups and the pyridine (B92270) nitrogen. This structure allows for potential bifunctional or cooperative catalysis. The primary amine groups can act as Brønsted bases or can form iminium ions with carbonyl compounds. Simultaneously, the pyridine nitrogen can act as a Lewis base, activating substrates or stabilizing charged intermediates. This dual functionality is analogous to catalysts like pyridine-2-carboxylic acid, which has been shown to exhibit dual acid-base behavior to promote multicomponent reactions. nih.gov In such a mechanism, one part of the molecule (e.g., the pyridine nitrogen) can deprotonate a substrate to increase its nucleophilicity, while another part (e.g., a protonated amine group) can activate an electrophile through hydrogen bonding. nih.gov

While specific, extensively documented examples of this compound as a primary organocatalyst are not widespread in literature, its potential can be inferred for reactions such as Knoevenagel condensations, Michael additions, and aldol-type reactions, where bifunctional amine-based catalysts are known to be effective.

Metal-2,5-Pyridinedimethanamine Complexes in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, leading to high activity and selectivity. rsc.org The N,N,N-tridentate nature of this compound makes it an excellent pincer-type ligand for a wide range of transition metals, including ruthenium, copper, iron, and palladium. worktribe.com By modifying the amine groups, for instance, through Schiff base condensation with aldehydes or ketones, a vast library of ligands with tailored steric and electronic properties can be created. mdpi.comnih.govresearchgate.net These ligands stabilize the metal center and play a direct role in the catalytic cycle. nih.gov

The synthesis of enantiomerically pure compounds is a central goal of modern chemistry, particularly in the pharmaceutical industry. nih.gov Chiral ligands are essential for transition metal-catalyzed asymmetric reactions. diva-portal.org Chiral versions of this compound can be synthesized and used as ligands to induce enantioselectivity. Chirality can be introduced by using chiral aldehydes or ketones to form Schiff base derivatives or by modifying the aminomethyl side chains with chiral auxiliaries.

These chiral ligands create a specific three-dimensional environment around the metal center. During the catalytic reaction, this chiral pocket favors the approach of the substrate from one direction over the other, leading to the preferential formation of one enantiomer of the product. Chiral vicinal diamines, a related structural class, are known to be privileged ligands in asymmetric catalysis for this reason. nih.gov

For example, ruthenium and rhodium complexes bearing chiral diamine and pyridine-containing ligands are highly effective for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess (ee). nih.govd-nb.info The mechanism often involves the formation of a metal-hydride species, where the chiral ligand environment dictates the stereochemistry of the hydride transfer to the prochiral substrate.

Table 1: Representative Asymmetric Reactions Using Chiral Pyridine-Amine Type Ligands

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Ir-Complex / Chiral Sulfoximine Ligand | Asymmetric Hydrogenation | Exocyclic Imine | Chiral Amine | 91% | nih.gov |

| Rh-Complex / Chiral Diamine Ligand | Transfer Hydrogenation | a-Substituted-ß-keto carbonitriles | Chiral Alcohol | >99% | d-nb.info |

| Pd(OAc)₂ / (S)-SegPhos | Sequential Diamination | 1,3-enynes | Chiral Imidazolidinones | Good | rsc.org |

This table shows examples of related systems to illustrate the potential of chiral this compound derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Palladium complexes are most common, but catalysts based on copper, nickel, and iron are also widely used. nih.govrsc.org The ligand plays a crucial role in the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Ligands derived from this compound, particularly Schiff base derivatives, can be used to create robust and efficient catalysts for these transformations. mdpi.comaaru.edu.jo The pyridine and imine nitrogens coordinate to the metal center, providing the necessary electronic properties and thermal stability for the catalyst to function effectively. For instance, palladium(II) Schiff base complexes have been successfully employed as catalysts in Suzuki and Heck coupling reactions. aaru.edu.jo The ligand framework can influence reaction rates and yields by modulating the electron density at the metal center and sterically controlling the approach of substrates.

Heterogeneous Catalysis Incorporating this compound Derived Materials

A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. nih.gov Immobilizing the catalyst on a solid support (heterogeneous catalysis) resolves this issue, allowing for easy recovery and recycling. the-innovation.orgmdpi.com

Complexes of this compound can be heterogenized by anchoring them to various solid supports like silica (B1680970), polymers, or magnetic nanoparticles. nih.gov This can be achieved through:

Covalent Attachment: Modifying the ligand with a functional group (e.g., a silane) that can form a covalent bond with the support surface.

Encapsulation: Trapping the metal complex within the pores of materials like zeolites or metal-organic frameworks (MOFs).

These heterogeneous catalysts retain the catalytic activity of their homogeneous counterparts while gaining the benefits of improved stability and reusability. For example, N-heterocyclic carbene-Cu(I) complexes have been successfully anchored on mesoporous silica to create a recyclable catalyst for hydrosilylation and cycloaddition reactions. beilstein-journals.org Similarly, the synthesis of the valuable polymer precursor 2,5-bis(aminomethyl)furan (B21128) (a furan (B31954) analogue of this compound) is often achieved using heterogeneous catalysts, demonstrating the industrial viability of such systems for diamine production. rsc.orgfrontiersin.org

Reaction Mechanisms and Kinetic Studies in this compound Catalysis

Understanding the reaction mechanism and kinetics is crucial for optimizing catalytic processes and designing more efficient catalysts. goettingen-research-online.de For metal complexes of this compound and its derivatives, mechanistic studies often focus on identifying the active catalytic species, the elementary steps of the reaction, and potential deactivation pathways.

In transfer hydrogenation reactions catalyzed by ruthenium complexes, for example, the mechanism typically involves an "inner-sphere" pathway. rsc.org Kinetic studies, including reaction profiling and the analysis of initial rates, often show a zero-order dependence on the substrate (e.g., ketone), indicating that the rate-limiting step occurs prior to substrate involvement. rsc.orgworktribe.com This step is often the transfer of hydride from the hydrogen donor (like isopropanol) to the ruthenium center to form the active metal-hydride species. rsc.org

In C-H activation and borylation reactions , studies with related pyridine(diimine) iron complexes have used a combination of spectroscopic methods (NMR, EPR, Mössbauer) and DFT calculations to probe the reaction pathway. nih.gov These investigations have identified key intermediates, such as iron-borohydride and iron-aryl species, and have shown that the C-B bond-forming reductive elimination can be the turnover-limiting step. nih.gov Such studies also uncover catalyst deactivation pathways, like the formation of inactive "flyover" dimers, providing critical information for improving catalyst longevity. nih.gov

Table 2: Mechanistic Insights from Related Pyridine-Based Catalytic Systems

| Catalytic System | Reaction | Key Mechanistic Feature / Rate-Limiting Step | Deactivation Pathway | Reference |

|---|---|---|---|---|

| Ru-p-Cymene Complexes | Transfer Hydrogenation | Formation of Ru-H species; inner-sphere hydride transfer | Not specified | mdpi.com |

| Pyridine(diimine) Iron Complexes | C-H Borylation | C(sp²)-B bond formation (reductive elimination) | Formation of inactive flyover dimer | nih.gov |

| Ru-NCN Pincer Complexes | Transfer Hydrogenation | Rate-limiting hydride transfer step | Product inhibition/catalyst deactivation observed | rsc.orgworktribe.com |

These detailed mechanistic and kinetic investigations are essential for the rational design of next-generation catalysts based on the this compound scaffold, aiming for higher activity, selectivity, and stability.

Applications of 2,5 Pyridinedimethanamine in Materials Science

Incorporation of 2,6-Pyridinedimethanamine (B2918685) into Polymeric Materials

The diamine structure of 2,6-pyridinedimethanamine allows it to act as a monomer in polycondensation reactions, leading to the formation of functional polymers such as polyamides and polyimides. mdpi.com The inclusion of the pyridine (B92270) ring directly into the polymer backbone imparts unique properties not found in standard aliphatic or aromatic polymers.

Polyamides can be synthesized by reacting diamines with dicarboxylic acids. rsc.org When 2,6-pyridinedimethanamine is used, the resulting polyamide contains regularly spaced pyridine units. These units can act as hydrogen bond acceptors or metal-coordination sites, influencing the polymer's solubility, thermal stability, and processability. ncl.res.in For instance, polyamides containing such moieties can exhibit enhanced affinity for metal ions or show pH-responsive behavior due to the basicity of the pyridine nitrogen.

The synthesis of polyamides using pyridine-based monomers is a well-established method for creating high-performance polymers with tailored properties. mdpi.comrsc.org While direct data for 2,5-pyridinedimethanamine is scarce, the principles are demonstrated in the synthesis of related structures like furan-based polyamides. rsc.orggoogle.com

Table 1: Illustrative Properties of Functional Polyamides This table is representative of typical data obtained for functional polyamides and is for illustrative purposes.

| Monomer 1 | Monomer 2 | Polymer Type | Glass Transition Temp. (°C) | Key Feature |

| 2,6-Pyridinedimethanamine | Adipic Acid | Polyamide | 150 - 180 | Metal-coordinating sites |

| 2,5-Furandicarboxylic Acid | Hexamethylenediamine | Bio-based Polyamide | ~160 | Sustainable building block |

| 4,4'-Oxydianiline | Terephthalic Acid | Aromatic Polyamide | >250 | High thermal stability |

The pyridine moiety introduced by 2,6-pyridinedimethanamine is central to designing self-healing and responsive materials. mdpi.com The principle lies in creating a polymer network crosslinked by reversible, non-covalent bonds. Metal-ligand coordination, specifically between the pyridine nitrogen and various metal ions (e.g., Zn²⁺, Fe²⁺), is an effective mechanism for creating these dynamic crosslinks. espublisher.com

When the material is damaged (e.g., cut or scratched), these coordination bonds can break and then reform upon bringing the damaged surfaces together, often triggered by a stimulus like mild heat or simply at room temperature, thus repairing the structure. nih.gove3s-conferences.org This approach allows for repeatable healing of the same damaged area. The strength and healing efficiency of these materials can be tuned by changing the metal ion or the density of the pyridine moieties within the polymer network. espublisher.com

2,6-Pyridinedimethanamine in Nanomaterials and Surface Functionalization

The amine groups and the nitrogen-containing aromatic ring of 2,6-pyridinedimethanamine make it an excellent agent for synthesizing and modifying nanomaterials. mdpi.com

Carbon dots (CDs) are fluorescent nanoparticles with applications in sensing and bioimaging. mdpi.comnih.gov Their properties are highly dependent on their surface chemistry. 2,6-Pyridinedimethanamine can be used as a nitrogen source and surface passivating agent during the synthesis of CDs, typically through hydrothermal or microwave-assisted methods. mdpi.comresearchgate.net

The amine groups react with carbon precursors (like citric acid) and passivate the surface of the forming CDs, which is crucial for enhancing their fluorescence quantum yield. nih.govnih.gov Furthermore, the incorporation of pyridinic nitrogen into the carbon lattice (N-doping) can create new electronically active sites, tuning the optical and electronic properties of the CDs. mdpi.com

Table 2: Research Findings on N-Doped Carbon Dot Synthesis This table presents typical findings for carbon dots synthesized using nitrogen-containing precursors like diamines.

| Carbon Source | Nitrogen Source | Synthesis Method | Avg. Diameter (nm) | Quantum Yield (QY) |

| Citric Acid | Ethylenediamine | Hydrothermal | 4.8 | 66.8% |

| Citric Acid | Tris(hydroxymethyl)aminomethane | Microwave | - | 93.3% nih.gov |

| Glucose | L-arginine | Microwave | 1 - 7 | - |

| Guanosine 5'-monophosphate | Self-sourced | Microwave | 2 - 5 | - nih.gov |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions and organic linkers. rsc.org When grown as thin films on surfaces, they are known as surface-mounted MOFs (SURMOFs), with applications in sensing and catalysis. rsc.org

2,6-Pyridinedimethanamine, as a ligand, can be used to construct MOFs. Its rigid structure and defined coordination vectors help direct the formation of ordered frameworks. For SURMOF applications, the ligand's interaction with a functionalized surface is key to controlling the orientation and quality of the film growth. The ability of the pyridine and amine groups to form coordination and hydrogen bonds allows for precise, layer-by-layer assembly of the MOF structure on a substrate. rsc.org

Optoelectronic and Magnetic Materials Derived from 2,6-Pyridinedimethanamine Complexes

The chelation of metal ions by the two amine groups and the pyridine nitrogen of 2,6-pyridinedimethanamine creates stable metal complexes with interesting photophysical and magnetic properties.

Complexes with lanthanide or transition metals can exhibit luminescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. rsc.orgmdpi.com The electronic properties of these materials, such as the HOMO-LUMO energy gap, can be tuned by modifying the metal center or by further functionalizing the ligand, which in turn affects their potential in optoelectronic devices. chemmethod.com

In the field of molecular magnetism, 2,6-pyridinedimethanamine (referred to as 'bamp' in some literature) is a notable ligand for creating spin crossover (SCO) complexes, particularly with Iron(II). rsc.org SCO compounds can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli like temperature, pressure, or light. This switching is accompanied by changes in magnetic moment, color, and structure, making them promising for memory devices and sensors. Research has shown that forming hydrogen-bonded frameworks of [Fe(bamp)₂]²⁺ complexes allows for the fine-tuning of the spin transition temperature and cooperativity. rsc.org

Table 3: Research Findings on Spin Crossover (SCO) Properties of [Fe(bamp)₂]²⁺ Complexes Data sourced from a study on hydrogen-bonded frameworks of Fe(II) complexes with bamp (2,6-pyridinedimethanamine) and various organodisulfonate anions. rsc.org

| Complex Anion | Transition Temperature (T₁/₂) | Hysteresis Width (K) | Nature of Transition |

| 1,5-Naphthalenedisulphonate (NDS²⁻) | 247 K | 0 | Sharp, cooperative |

| 4,4'-Biphenyldisulphonate (BPDS²⁻) | 176 K | 0 | Gradual |

| 4,4'-Azobenzenedisulfonate (ABDS²⁻) | 171 K | 0 | Gradual |

| 4,4'-Dinitrostilbene-2,2'-disulfonate (DNDS²⁻) | 158 K | 0 | Gradual |

Luminescent Materials and Sensors

The integration of this compound into molecular and polymeric structures has shown promise in the development of luminescent materials and chemical sensors. These materials exhibit light-emitting properties that can be modulated by external stimuli, forming the basis for sensing applications.

The pyridine and amine functionalities of this compound allow it to act as a receptor for specific analytes. For instance, a fluorescent chemosensor for mercury(II) ions (Hg²⁺) has been synthesized using a receptor derived from 2,6-bis(aminomethyl)pyridine, a positional isomer of this compound. sigmaaldrich.com This sensor incorporates aminonaphthalimide fluorophores, whose light-emitting properties are altered upon binding of the mercury ion. sigmaaldrich.com While this example uses the 2,6-isomer, the fundamental principle of using the aminomethyl pyridine core as a recognition unit is applicable to the 2,5-isomer as well.

The development of luminescent materials often involves the use of chromophores, which are parts of a molecule that absorb and re-emit light. scientia.global By incorporating this compound into structures with chromophoric units, it is possible to create materials with tailored photoluminescent properties. scientia.global The efficiency of this light emission is a critical factor for applications in devices like optical displays and for creating highly sensitive chemical sensors. scientia.globalrsc.org

Recent advancements in materials science have also focused on aggregation-induced emission (AIE), where materials that are weakly fluorescent in solution become highly luminescent in an aggregated state. nih.gov This phenomenon has been exploited to create brightly luminescent polymers. nih.gov While direct examples using this compound are not prevalent in the initial search, its bifunctional nature makes it a candidate for incorporation into such AIE-active polymer systems.

The table below summarizes key aspects of luminescent materials and sensors, drawing parallels from related compounds and general principles in the field.

| Feature | Description | Relevance to this compound |

| Analyte Detection | The ability to selectively bind to specific ions or molecules, leading to a change in luminescent properties. nih.gov | The amine and pyridine groups can act as binding sites for metal ions and other analytes. |

| Fluorophore Integration | The incorporation of light-emitting units (fluorophores) into the material's structure. | This compound can be chemically linked to various fluorophores to create sensor molecules. |

| Quantum Yield | The efficiency of converting absorbed light into emitted light. scientia.global | High quantum yield is desirable for bright and sensitive luminescent materials. scientia.global |

| Stimuli-Responsive Behavior | The ability of the material's luminescence to change in response to environmental factors like pH, temperature, or the presence of specific chemicals. nih.gov | This property is crucial for the development of "smart" materials and sensors. |

Molecular Magnets and Spin Crossover Materials

The field of molecular magnetism explores the magnetic properties of materials constructed from molecular building blocks. ill.eu These materials can exhibit unique magnetic phenomena, such as acting as single-molecule magnets or undergoing spin crossover transitions. ill.eunih.gov this compound, with its ability to chelate metal ions, plays a role in the construction of such magnetically active coordination complexes.

Spin crossover (SCO) is a phenomenon observed in some coordination complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nju.edu.cnaps.org This switching behavior makes SCO materials promising for applications in molecular switches and data storage. nih.gov

Research has shown that iron(II) complexes are particularly prone to exhibiting SCO behavior. nju.edu.cnacs.org For example, a series of mononuclear Fe²⁺ SCO complexes with the formula [Fe(bamp)₂]·Anion·Solv, where 'bamp' is 2,6-pyridinedimethanamine, have been synthesized and studied. nju.edu.cn These studies demonstrate that the SCO properties, including the transition temperature and the cooperativity of the transition, can be finely tuned by changing the counteranions and solvent molecules within the crystal structure. nju.edu.cn The hydrogen bonding interactions involving the amine groups of the ligand are crucial in mediating the cooperativity of the spin transition. nju.edu.cn Although this research utilized the 2,6-isomer, the principles of ligand design and supramolecular interactions are directly relevant to complexes that could be formed with this compound.

The table below details research findings on spin crossover complexes, highlighting the tunability of their magnetic properties.

| Complex | Counteranion (Anion) | Transition Temperature (T₁/₂) | Nature of Transition | Key Structural Feature |

| 1NDS | NDS²⁻ | 247 K | Sharp, cooperative | Direct hydrogen bonds connecting SCO centers. nju.edu.cn |

| 2BPDS | BPDS²⁻ | 176 K | Gradual | Tunable SCO properties influenced by the size of the organodisulfonate anions. nju.edu.cn |

| 3ABDS | ABDS²⁻ | 171 K | Gradual | All eight N-H groups of the ligand unit form hydrogen bonds with neighboring atoms. nju.edu.cn |

| 4DNDS | DNDS²⁻ | 158 K | Gradual | Each DNDS²⁻ anion connects to four [Fe(bamp)₂]²⁺ cations. nju.edu.cn |

Data sourced from a study on [Fe(bamp)₂]·Anion·Solv complexes where bamp is 2,6-pyridinedimethanamine. nju.edu.cn

Bio-Inspired and Biomimetic Materials using this compound Scaffolds

Bio-inspired materials science seeks to mimic the remarkable properties of biological systems to create novel materials with enhanced functionality. researchgate.netbioinspired-materials.ch Nature provides a vast library of structures and mechanisms that have been optimized over millions of years of evolution. researchgate.net By understanding and adapting these natural designs, scientists can develop materials with improved mechanical strength, self-healing capabilities, and responsiveness to their environment. mdpi.com

The structural motifs found in this compound, particularly the combination of a rigid aromatic ring and flexible amine-containing side chains, can be used to create scaffolds that mimic aspects of biological molecules. The pyridine core can be seen as analogous to the rigid components found in many biomolecules, while the aminomethyl groups provide sites for hydrogen bonding and further functionalization, similar to the side chains of amino acids in proteins.

One area where bio-inspiration is particularly impactful is in the development of composite materials. mdpi.com Natural materials like nacre (mother-of-pearl) exhibit exceptional toughness due to their hierarchical structure of hard inorganic platelets bound together by a soft organic matrix. bioinspired-materials.ch The principles of this "brick-and-mortar" architecture are being applied to synthetic composites to enhance their mechanical properties. mdpi.com While direct use of this compound in such composites is not explicitly detailed in the initial search, its ability to coordinate with metal ions (the "mortar") and be incorporated into polymer chains (the "bricks") suggests its potential in this area.

Furthermore, the development of materials for applications like water purification can also draw inspiration from biological processes. nih.gov Biomimetic membranes and artificial biofilm carriers are examples of how biological concepts are being translated into materials-based solutions for environmental challenges. nih.gov The chemical functionalities of this compound could be leveraged to create surfaces that promote or inhibit biofilm formation, or to act as building blocks in the synthesis of novel membrane materials.

The table below outlines some key concepts in bio-inspired materials and their potential connection to the use of this compound.

| Bio-Inspired Concept | Description | Potential Role of this compound |

| Hierarchical Structuring | Creating materials with organized structures at multiple length scales, similar to bone or nacre. mdpi.com | Can act as a linker molecule to create ordered metal-organic frameworks or polymer networks. |

| Self-Assembly | The spontaneous organization of molecules into ordered structures. nih.gov | The directional hydrogen bonding capabilities of the amine groups can drive self-assembly processes. |

| Functional Surfaces | Designing surfaces with specific properties, such as water repellency or controlled adhesion, inspired by natural surfaces like the lotus (B1177795) leaf. routledge.com | Can be used to modify surfaces to introduce specific chemical functionalities and influence surface properties. |

| Biomimetic Recognition | Creating synthetic receptors that can selectively bind to target molecules, mimicking biological recognition events like enzyme-substrate binding. | The pyridine and amine groups can be part of a larger molecular structure designed to recognize specific biological or chemical targets. |

Biological Relevance of 2,5 Pyridinedimethanamine Scaffolds: Mechanistic Insights

Molecular Interactions with Biological Targets

The biological activity of compounds derived from the 2,5-pyridinedimethanamine scaffold is rooted in their ability to engage in specific molecular interactions with proteins, such as enzymes and receptors. The pyridine (B92270) ring can participate in π-π stacking with aromatic amino acid residues, while the aminomethyl groups can form strong electrostatic interactions and hydrogen bonds with acidic residues or other hydrogen bond donors within a binding site.

Derivatives of pyridine are well-documented as inhibitors of various enzymes, a property that can be extrapolated to the this compound scaffold. nih.gov The mechanism of inhibition is often dependent on how the scaffold and its substituents fit into the enzyme's active site. For instance, compounds can act as competitive inhibitors by mimicking the natural substrate and binding to the active site, or as non-competitive inhibitors by binding to an allosteric site and inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.govjuniperpublishers.com

While specific studies on this compound are limited, research on analogous structures provides insight. For example, derivatives of N-acetylpyrrolidine have been shown to inhibit α-glucosidase and α-amylase through a mixed-type inhibition mechanism. nih.gov Similarly, pyrimidine (B1678525) derivatives have demonstrated inhibitory effects on glutathione (B108866) reductase, with Ki values in the micromolar range. tubitak.gov.tr A study on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib highlights the potential of polyamine scaffolds to interact with enzyme active sites, with a clear correlation observed between the calculated binding energy (ΔG) and the inhibitory activity. tmc.edu The this compound scaffold, with its two amine groups, is well-suited to form multiple hydrogen bonds and electrostatic interactions within an enzyme's active site, potentially leading to potent inhibition.

The table below summarizes the inhibitory activities of various pyridine and amine-containing derivatives against different enzymes, illustrating the potential of such scaffolds in enzyme inhibition.

| Compound Class | Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) | Inhibition Type | Reference |

| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase | Kᵢ: 0.979 µM | - | tubitak.gov.tr |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | IC₅₀: 0.52 mM | Mixed | nih.gov |

| Chiral Thiourea Derivative | Urease | IC₅₀: 13.4 µM | - | researchgate.net |

| Chiral Thiourea Derivative | Acetylcholinesterase (AChE) | IC₅₀: 29.8 µM | - | researchgate.net |

| 2-Aminopyridine (B139424) Derivative (C01) | ROS1G2032R Mutant | IC₅₀: 42.3 nM | - | nih.gov |

| 2-Aminopyridine Derivative (C01) | ALKG1202R Mutant | IC₅₀: 52.1 nM | - | nih.gov |

This table is for illustrative purposes, showing the enzyme inhibitory potential of related scaffolds.

The pyridine diamine framework is a key feature in ligands designed to bind to various receptors. The spaced-out nitrogen atoms can bridge different interaction points within a receptor's binding pocket. A notable example is the development of antagonists for the CXCR4 receptor, a G-protein coupled receptor involved in cancer metastasis. mdpi.com Compounds based on 2,5- and 2,6-disubstituted pyridine scaffolds, modeled after the known CXCR4 antagonist AMD3100, have shown potent binding affinities. mdpi.com The pyridine ring acts as a central scaffold, while the amine functionalities interact with key acidic residues, such as Asp262, in the receptor.

One study synthesized a series of 2,5-pyridine-based compounds and evaluated their ability to compete with a known peptidic inhibitor for CXCR4 binding. mdpi.com Several of these compounds displayed effective concentrations (EC) for binding that were comparable or superior to other known small-molecule antagonists like WZ811 (EC ≤ 10 nM). mdpi.com

| Compound ID | Scaffold | Receptor Target | Binding Affinity (EC nM) | Reference |

| 2g | 2,5-Disubstituted Pyridine | CXCR4 | ≤ 10 nM | mdpi.com |

| 2w | 2,5-Disubstituted Pyridine | CXCR4 | ≤ 10 nM | mdpi.com |

| WZ811 (Reference) | - | CXCR4 | ≤ 10 nM | mdpi.com |

| AMD3100 (Reference) | Bicyclam | CXCR4 | 1000 nM | mdpi.com |

Furthermore, studies on morphinan (B1239233) derivatives have shown that incorporating an aminomethyl group can lead to highly potent ligands for opioid receptors. For instance, replacing the phenolic group of cyclorphan (B1240199) with a p-methoxyphenylamino group resulted in a compound with extremely high affinity for both µ (Ki = 0.026 nM) and κ (Ki = 0.03 nM) opioid receptors. mdpi.com This highlights the critical role that amine-containing scaffolds play in achieving high-affinity receptor interactions.

Pyridine Diamine Scaffolds in Target-Oriented Ligand Design

The structural properties of the this compound scaffold make it an excellent starting point for target-oriented ligand design, a strategy focused on creating molecules that interact specifically with a chosen biological target. mdpi.com

Rational drug design leverages the known structure of a biological target to design molecules that will bind to it with high affinity and selectivity. The this compound scaffold provides a structurally defined linker that can be used to position various pharmacophoric groups in an optimal geometry for receptor binding. mdpi.commalariaworld.org The design of CXCR4 antagonists is a prime example, where the pyridine diamine core serves as a mimic of the bicyclam structure of AMD3100, allowing for systematic modification of the side chains to improve potency and pharmacokinetic properties. mdpi.com

Similarly, bis(pyridin-2-yl)amine (dpa) derivatives, which share the N,N-bidentate chelating feature with this compound, are synthesized for applications in supramolecular chemistry and as ligands for metal complexes with potential cytotoxic activity. researchgate.net The rational inclusion of trifluoromethyl groups onto the pyridine rings, for instance, is a strategy to modulate electronic properties, lipophilicity, and ultimately, biological activity. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. malariaworld.orgnih.gov For pyridine diamine scaffolds, SAR studies typically involve modifying the substituents on the amine groups or the pyridine ring and measuring the resulting change in efficacy.

In the development of the aforementioned CXCR4 inhibitors, SAR studies revealed key insights. For example, modifying the terminal groups attached to the diamine side chains significantly impacted binding affinity and functional activity. mdpi.com It was found that certain aromatic and heterocyclic terminal groups led to compounds with potent antagonism and the ability to inhibit cancer cell invasion more effectively than the reference compound AMD3100. mdpi.com

A review of pyridine derivatives with antiproliferative activity found that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2), enhance biological activity, whereas bulky groups or halogens can sometimes decrease it. nih.gov

| Modification on Pyridine Scaffold | Effect on Biological Activity | General Observation | Reference |

| Addition of -OMe, -OH, -NH₂ groups | Increased antiproliferative activity | Enhances favorable interactions | nih.gov |

| Addition of bulky groups | Decreased antiproliferative activity | Can cause steric hindrance | nih.gov |

| Modification of terminal amines (CXCR4 inhibitors) | Significant change in binding affinity and functional activity | Side chains are crucial for receptor interaction | mdpi.com |

| Introduction of spiro moiety (ROS1/ALK inhibitors) | Remarkable increase in activity against resistant mutants | Improves binding to mutated kinase domain | nih.gov |

Chelation Effects of this compound in Biological Systems

Chelation is a process where a molecule, known as a chelating agent, forms multiple coordinate bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. mdpi.com The this compound scaffold is an effective chelating agent due to the presence of three potential donor atoms: the two nitrogen atoms of the aminomethyl groups and the nitrogen atom of the pyridine ring. This allows it to act as a bidentate (N,N) or tridentate (N,N,N) ligand for various metal ions. mdpi.comdrugbank.com

The chelation of metal ions is crucial in many biological contexts. mdpi.comresearchgate.net Essential metals like iron, copper, and zinc are vital for the function of numerous proteins and enzymes, but their excess can be toxic, often by generating reactive oxygen species (ROS). mdpi.comresearchgate.net Chelating agents can be used therapeutically to sequester and remove toxic metals from the body. researchgate.netzu.edu.pk For example, hydroxypyridinone-based chelators like deferiprone (B1670187) are used to treat iron overload. researchgate.net

Metal complexes of pyridine-containing ligands have also been investigated for their antimicrobial properties. mdpi.com Studies on Schiff bases derived from aminomethylpyridines show that their metal complexes (e.g., with Cu(II)) can exhibit enhanced biological activity compared to the ligands alone. drugbank.com This increased activity is often attributed to the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The this compound scaffold can form stable complexes with transition metals, and these complexes themselves can be explored as potential therapeutic agents. mdpi.com

Antimicrobial Activity Mechanisms of this compound Derivatives

Derivatives of this compound and other pyridine-containing scaffolds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The mechanisms underlying their antimicrobial effects are diverse and often involve targeting essential cellular processes, leading to the inhibition of growth or cell death.

A key mechanism of action for some pyridine derivatives is the inhibition of crucial enzymes involved in microbial survival. For instance, certain sulfaguanidine (B1682504) hybrids incorporating a pyridine-2-one moiety have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). mdpi.com DNA gyrase is essential for bacterial DNA replication, and its inhibition disrupts this fundamental process. DHFR is a critical enzyme in the folate synthesis pathway, which is necessary for producing nucleotides and certain amino acids. By inhibiting both enzymes, these compounds can effectively halt bacterial growth. mdpi.com

The disruption of cell wall integrity is another important antimicrobial mechanism. Some pyridine derivatives are believed to function as cell wall inhibitors. nih.gov The fungal cell wall, in particular, is a complex structure vital for maintaining cell shape and protecting against osmotic stress. Ergosterol (B1671047) is a key component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs. beilstein-journals.org Certain hybrid bis-(imidazole/benzimidazole)-pyridine derivatives are designed to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis. nih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's integrity and function. beilstein-journals.org

Furthermore, some pyridine derivatives exhibit their antimicrobial effects by interfering with other cellular functions. For example, certain compounds have been found to inhibit the activity of GTPase, which can disrupt bacterial cell division by impairing the polymerization of the FtsZ protein. frontiersin.org The FtsZ protein forms a ring at the site of cell division, and its proper function is essential for cytokinesis in many bacteria.

The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have reported a wide range of MIC values for various pyridine derivatives against different bacterial and fungal strains, highlighting the influence of the specific chemical structure on antimicrobial potency.

Computational and Theoretical Studies of 2,5 Pyridinedimethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.innih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems. arxiv.org A typical DFT study on 2,5-Pyridinedimethanamine would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. Following optimization, various electronic properties can be calculated.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. niscpr.res.in Other properties such as dipole moment, polarizability, and thermodynamic parameters (enthalpy, Gibbs free energy) can also be determined. niscpr.res.in These calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d,p) or 6-311G+(d,p). niscpr.res.innih.gov

While specific DFT studies focused solely on this compound are not readily found in the surveyed literature, the principles can be illustrated with representative data that would be expected from such a calculation.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

This table is a hypothetical representation of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) to illustrate the typical parameters obtained.

| Property | Calculated Value | Unit |

| Total Energy | -478.9 | Hartrees |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap (ΔE) | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 0.5 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Chemical Softness (S) | 0.35 | eV⁻¹ |

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic transitions. The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important for understanding how this compound interacts with other chemical species, such as metal ions in coordination complexes or other molecules in supramolecular assemblies.

In coordination chemistry, the nitrogen atoms of the pyridine (B92270) ring and the two aminomethyl groups of this compound can act as Lewis bases, donating electron density to a metal center. MO analysis can reveal the nature of these coordination bonds. scielo.br For instance, the HOMO of the ligand might overlap with the LUMO of a metal ion, indicating a ligand-to-metal charge transfer. The composition of the frontier orbitals, showing the contribution of atomic orbitals from the ligand and the metal, helps to quantify these interactions. scielo.br

Similarly, in supramolecular chemistry, non-covalent interactions like hydrogen bonding and π-π stacking govern the assembly of molecules. nih.govresearchgate.net MO analysis can elucidate the electronic basis for these interactions. For example, the distribution of the HOMO and LUMO across the pyridine ring can indicate its potential for π-π stacking interactions with other aromatic systems. nih.gov

Table 2: Example of Frontier Molecular Orbital Composition for a Metal Complex of this compound

This table provides a hypothetical example of how MO contributions might be presented for a complex, illustrating the interaction between the ligand and a metal ion.

| Molecular Orbital | Energy (eV) | Contribution from Metal (%) | Contribution from Ligand (%) |

| LUMO+1 | -1.8 | 5 | 95 |

| LUMO | -2.5 | 70 | 30 |

| HOMO | -7.1 | 20 | 80 |

| HOMO-1 | -7.9 | 15 | 85 |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of systems in different environments. arxiv.orgmdpi.com

MD simulations are a powerful tool for studying the formation, stability, and dynamics of metal complexes involving ligands like this compound. In an aqueous solution, simulations can track the coordination process, showing how the ligand's aminomethyl arms and pyridine nitrogen bind to a metal ion. arxiv.org These simulations can help determine coordination numbers, bond distances, and the stability of the resulting complex over time. arxiv.org By analyzing the trajectories of the atoms, one can understand the flexibility of the ligand when bound to a metal and observe dynamic processes such as ligand exchange with solvent molecules. arxiv.org

In the solid state, MD simulations can be used to investigate the packing of metal complexes within a crystal lattice and to understand the thermal motion of the atoms, providing insights into the material's stability and phase behavior.

The structure of this compound, with its central pyridine ring and flexible aminomethyl arms, makes it a potential candidate for use in host-guest chemistry, where it could act as a host molecule to bind smaller guest molecules. MD simulations can be employed to study these recognition processes.

By simulating the ligand in the presence of a potential guest molecule, researchers can observe the binding process and calculate the binding free energy, which indicates the stability of the host-guest complex. These simulations can reveal the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) responsible for binding and identify the preferred orientation of the guest within the host's binding cavity.

Structure Prediction and Conformation Analysis of this compound Derivatives